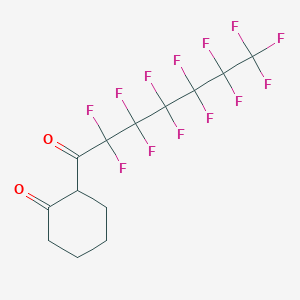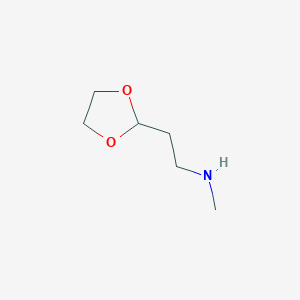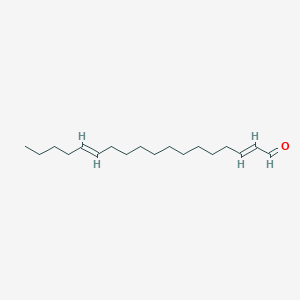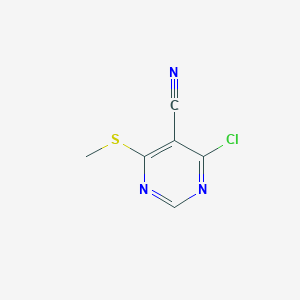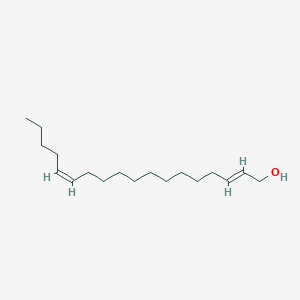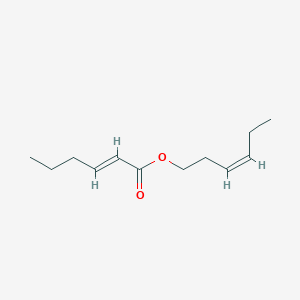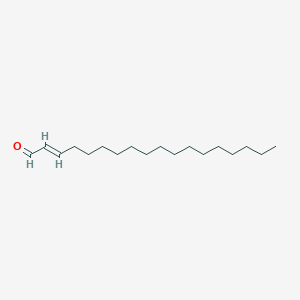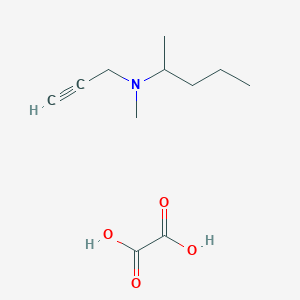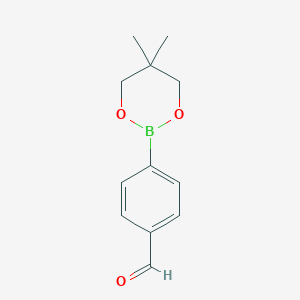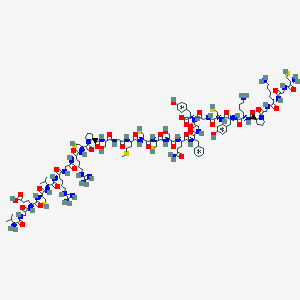![molecular formula C21H30N4O7 B137199 [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate CAS No. 137057-62-6](/img/structure/B137199.png)
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate involves the binding of the compound to specific receptors in the target tissue, leading to the activation of various signaling pathways. This, in turn, leads to the desired physiological or biochemical effect.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate depend on the specific application. For example, in drug delivery, the compound can enhance the bioavailability and efficacy of the drug by targeting specific tissues and crossing the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate in lab experiments include its ability to target specific tissues, cross the blood-brain barrier, and enhance the bioavailability and efficacy of drugs. However, the limitations include the need for further research to fully understand the compound's mechanism of action and potential side effects.
Zukünftige Richtungen
For research on [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate include exploring its potential applications in various fields such as cancer treatment, gene therapy, and imaging. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of [(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate involves the reaction of 2,2-dimethylpropanoic acid with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with 6-methoxypurin-9-ol in the presence of a base such as sodium carbonate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of drug delivery, where the compound can be used as a carrier for various drugs due to its ability to cross the blood-brain barrier and target specific tissues.
Eigenschaften
CAS-Nummer |
137057-62-6 |
|---|---|
Produktname |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate |
Molekularformel |
C21H30N4O7 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C21H30N4O7/c1-20(2,3)18(27)31-13-11(8-26)30-17(14(13)32-19(28)21(4,5)6)25-10-24-12-15(25)22-9-23-16(12)29-7/h9-11,13-14,17,26H,8H2,1-7H3/t11-,13-,14+,17-/m1/s1 |
InChI-Schlüssel |
BZRRRMWVMCDLRU-MBMVNNNZSA-N |
Isomerische SMILES |
CC(C)(C)C(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |
SMILES |
CC(C)(C)C(=O)OC1C(OC(C1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |
Kanonische SMILES |
CC(C)(C)C(=O)OC1C(OC(C1OC(=O)C(C)(C)C)N2C=NC3=C2N=CN=C3OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



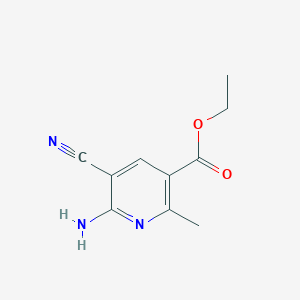
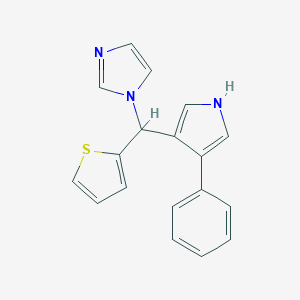
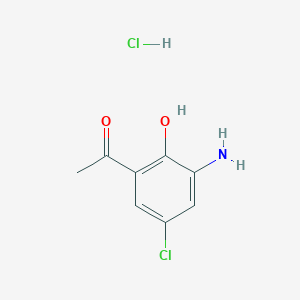
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)
